molecular formula C18H13N3O5 B2658379 2-(2-hydroxyphenyl)-N'-[(1E)-(4-nitrophenyl)methylidene]furan-3-carbohydrazide CAS No. 343375-11-1

2-(2-hydroxyphenyl)-N'-[(1E)-(4-nitrophenyl)methylidene]furan-3-carbohydrazide

Cat. No.: B2658379
CAS No.: 343375-11-1
M. Wt: 351.318
InChI Key: ZDNNQQKPIMYLQR-YBFXNURJSA-N
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Description

2-(2-hydroxyphenyl)-N’-[(1E)-(4-nitrophenyl)methylidene]furan-3-carbohydrazide is a synthetic organic compound characterized by its unique structure, which includes a furan ring, a hydrazide group, and both hydroxy and nitro substituents

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(2-hydroxyphenyl)-N’-[(1E)-(4-nitrophenyl)methylidene]furan-3-carbohydrazide typically involves a multi-step process:

    Formation of the furan ring: This can be achieved through the cyclization of appropriate precursors under acidic or basic conditions.

    Introduction of the hydrazide group: This step involves the reaction of the furan derivative with hydrazine or its derivatives.

    Condensation reaction: The final step involves the condensation of the hydrazide with 4-nitrobenzaldehyde under reflux conditions in the presence of a suitable solvent like ethanol or methanol.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This could include the use of continuous flow reactors, automated synthesis platforms, and rigorous purification techniques such as recrystallization or chromatography.

Chemical Reactions Analysis

Types of Reactions

2-(2-hydroxyphenyl)-N’-[(1E)-(4-nitrophenyl)methylidene]furan-3-carbohydrazide can undergo various chemical reactions, including:

    Oxidation: The hydroxy group can be oxidized to a carbonyl group using oxidizing agents like potassium permanganate or chromium trioxide.

    Reduction: The nitro group can be reduced to an amino group using reducing agents such as hydrogen gas in the presence of a catalyst or sodium borohydride.

    Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the nitro group or the furan ring.

Common Reagents and Conditions

    Oxidation: Potassium permanganate, chromium trioxide, or other strong oxidizing agents.

    Reduction: Hydrogen gas with a palladium or platinum catalyst, sodium borohydride, or lithium aluminum hydride.

    Substitution: Nucleophiles such as amines, thiols, or halides under appropriate conditions.

Major Products

    Oxidation: Formation of a carbonyl derivative.

    Reduction: Formation of an amino derivative.

    Substitution: Formation of various substituted derivatives depending on the nucleophile used.

Scientific Research Applications

2-(2-hydroxyphenyl)-N’-[(1E)-(4-nitrophenyl)methylidene]furan-3-carbohydrazide has several applications in scientific research:

    Medicinal Chemistry: Potential use as a pharmacophore in the design of new drugs due to its unique structural features.

    Materials Science: Use in the development of novel materials with specific electronic or optical properties.

    Organic Synthesis: Utilized as an intermediate in the synthesis of more complex organic molecules.

    Biological Studies: Investigated for its potential biological activities, including antimicrobial, anti-inflammatory, and anticancer properties.

Mechanism of Action

The mechanism of action of 2-(2-hydroxyphenyl)-N’-[(1E)-(4-nitrophenyl)methylidene]furan-3-carbohydrazide depends on its specific application:

    Biological Activity: The compound may interact with specific enzymes or receptors, leading to inhibition or activation of biological pathways. The hydroxy and nitro groups can participate in hydrogen bonding or electrostatic interactions with biological targets.

    Materials Science: The electronic properties of the furan ring and the substituents can influence the compound’s behavior in electronic devices or as a sensor.

Comparison with Similar Compounds

Similar Compounds

    2-(2-hydroxyphenyl)furan-3-carbohydrazide: Lacks the nitro group, which may result in different reactivity and biological activity.

    N’-[(1E)-(4-nitrophenyl)methylidene]furan-3-carbohydrazide: Lacks the hydroxy group, affecting its hydrogen bonding capability and solubility.

    2-(2-hydroxyphenyl)-N’-[(1E)-(4-methylphenyl)methylidene]furan-3-carbohydrazide: Substitution of the nitro group with a methyl group, leading to different electronic properties and reactivity.

Uniqueness

The presence of both hydroxy and nitro groups in 2-(2-hydroxyphenyl)-N’-[(1E)-(4-nitrophenyl)methylidene]furan-3-carbohydrazide makes it unique in terms of its reactivity and potential applications. The combination of these functional groups allows for diverse chemical transformations and interactions with biological targets, making it a versatile compound in various fields of research.

Properties

IUPAC Name

2-(2-hydroxyphenyl)-N-[(E)-(4-nitrophenyl)methylideneamino]furan-3-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H13N3O5/c22-16-4-2-1-3-14(16)17-15(9-10-26-17)18(23)20-19-11-12-5-7-13(8-6-12)21(24)25/h1-11,22H,(H,20,23)/b19-11+
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZDNNQQKPIMYLQR-YBFXNURJSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C(=C1)C2=C(C=CO2)C(=O)NN=CC3=CC=C(C=C3)[N+](=O)[O-])O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1=CC=C(C(=C1)C2=C(C=CO2)C(=O)N/N=C/C3=CC=C(C=C3)[N+](=O)[O-])O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H13N3O5
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

351.3 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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